molecular formula C13H9NOS B13920554 5-(3-Thienyl)-1H-indole-3-carbaldehyde

5-(3-Thienyl)-1H-indole-3-carbaldehyde

Cat. No.: B13920554
M. Wt: 227.28 g/mol
InChI Key: NBCFQDVINAOYTB-UHFFFAOYSA-N
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Description

5-(3-Thienyl)-1H-indole-3-carbaldehyde (CAS: 152920-53-1) is a heterocyclic compound featuring an indole core substituted at the 5-position with a 3-thienyl group and at the 3-position with a formyl moiety. This compound is primarily utilized in laboratory settings and chemical manufacturing, particularly in the synthesis of bioactive molecules and coordination complexes . Its structure combines the aromatic π-system of indole with the electron-rich thiophene ring, conferring unique electronic and steric properties. Safety data indicate hazards such as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

5-thiophen-3-yl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H9NOS/c15-7-11-6-14-13-2-1-9(5-12(11)13)10-3-4-16-8-10/h1-8,14H

InChI Key

NBCFQDVINAOYTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CSC=C3)C(=CN2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole ring followed by the introduction of the thiophene moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The thiophene ring can then be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Scientific Research Applications

5-(3-Thienyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Thienyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The substitution pattern on the indole ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Key Structural Differences
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde Br (5), 2-iodobenzoyl (N1) Bulkier N-acylation and halogenation enhance steric hindrance.
5-Methyl-1H-indole-3-carbaldehyde CH₃ (5) Methyl group reduces π-conjugation compared to thienyl.
5-Methoxy-1H-indole-3-carbaldehyde OCH₃ (5) Electron-donating methoxy group alters electronic density.
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde OCH₂CH₃ (5), CH₂CH₂CH₃ (N1) Alkoxy and N-alkyl groups increase hydrophobicity.
  • Electronic Effects : The 3-thienyl group in the target compound introduces sulfur-mediated electron delocalization, enhancing charge-transfer capabilities compared to methyl or methoxy substituents .
  • Steric Effects : Bulkier substituents (e.g., 2-iodobenzoyl in ) hinder molecular packing, whereas smaller groups (e.g., CH₃ ) allow tighter crystal lattice formation.

Physicochemical Properties

  • Crystallography :
    • 5-Methyl-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains and C–H⋯π interactions , similar to the parent indole-3-carbaldehyde.
    • Halogenated analogs (e.g., 5-bromo derivatives ) exhibit additional halogen bonding, absent in the thienyl-substituted compound.
  • Thermal Stability : Methoxy and ethoxy derivatives may exhibit lower melting points due to reduced crystallinity compared to the thienyl analog.

Biological Activity

5-(3-Thienyl)-1H-indole-3-carbaldehyde is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its potential therapeutic applications.

Molecular Formula : C11H9NOS
Molecular Weight : 201.26 g/mol
IUPAC Name : 5-(thiophen-3-yl)-1H-indole-3-carbaldehyde
Canonical SMILES : C1=CC2=C(C=C1)N(C(=C2)C=O)C=C(S1)=C(S1)

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Notably, it has shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA).

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 259233.907.80
MRSA (ATCC 43300)<1.003.90
Escherichia coli>100>100

The compound exhibited a minimum inhibitory concentration (MIC) as low as 3.90 µg/mL against standard strains of S. aureus, indicating strong antibacterial properties .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity, particularly against Candida albicans . The following table summarizes the antifungal efficacy:

Fungal Strain MIC (µg/mL)
Candida albicans7.80

The compound's ability to inhibit fungal growth suggests its potential use in treating fungal infections, particularly in immunocompromised patients .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, its structure may allow it to inhibit specific enzymes critical for microbial survival .

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to indole and thienyl compounds. For instance:

  • A study published in MDPI reported that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values lower than those of established antibiotics .
  • Another research effort highlighted the synthesis of various indole derivatives and their evaluation for antimicrobial properties, confirming that substitutions on the indole ring significantly influence biological activity .

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